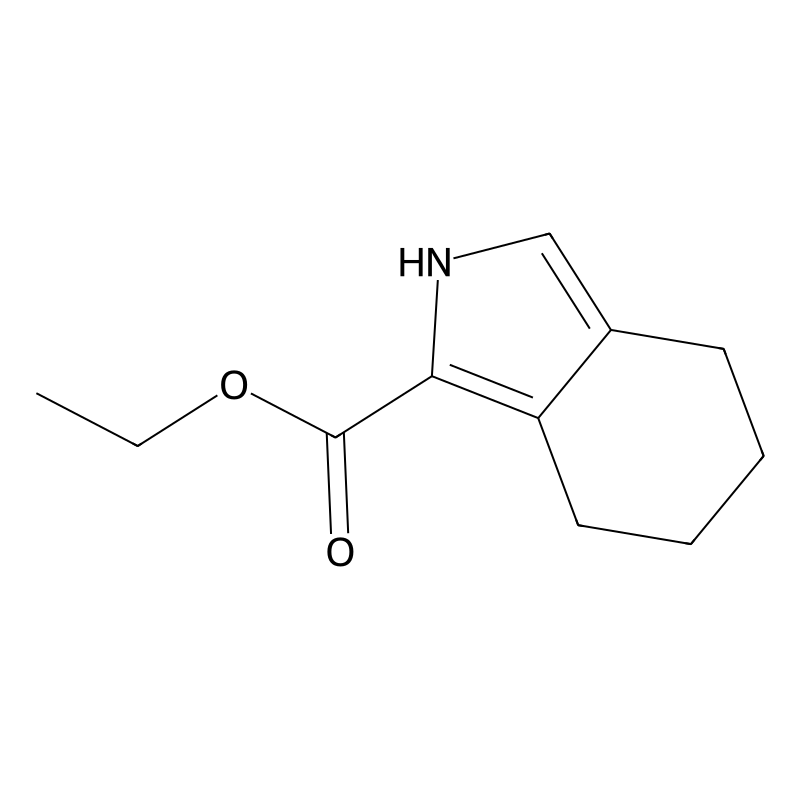Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- PubChem, a public database of chemical information, lists Et-THI with its basic properties and links to vendors, but does not mention any specific research applications [].
- Similarly, SpectraBase, a database of spectral information for organic compounds, provides Et-THI's spectral data (NMR, MS) but lacks details on its research use.
- Et-THI shares structural similarities with isoindole, a class of heterocyclic compounds with diverse biological activities []. This similarity could spark interest in exploring Et-THI for potential biological properties, although further research is needed to confirm such possibilities.
- Additionally, the presence of an ester group (the "-COOEt" portion) in Et-THI suggests it could be a precursor for other molecules through chemical reactions. However, specific applications or targets for such transformations remain unclear and require further investigation.
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol. It is characterized by a tetrahydroisoindole structure, which is a bicyclic compound derived from isoindole. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its CAS number is 65880-17-3, and it is also referred to as ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate .
- Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Alkylation: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
These reactions underscore the compound's versatility in synthetic organic chemistry.
Research on the biological activity of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structures have exhibited various biological activities such as:
- Antimicrobial: Some derivatives show effectiveness against bacterial and fungal strains.
- Antitumor: Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective: Compounds in this class may offer neuroprotective benefits, although specific studies on this compound are sparse.
Further research is needed to elucidate its specific biological mechanisms and efficacy.
Several synthetic routes have been proposed for the preparation of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate:
- Cyclization Reactions: The compound can be synthesized through cyclization of suitable precursors like amino acids or their derivatives under acidic conditions.
- Condensation Reactions: A condensation reaction between an appropriate aldehyde and an amine can lead to the formation of the isoindole framework.
- Solid-phase synthesis: Techniques involving solid-phase synthesis have also been employed to create this compound efficiently .
These methods highlight the compound's accessibility for research and industrial applications.
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate finds applications in various domains:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
- Organic Synthesis: Utilized as an intermediate in organic synthesis processes.
- Research: It is used in biochemical research for studying enzyme interactions and metabolic pathways .
The compound's structural features make it valuable in developing new therapeutic agents.
Interaction studies involving Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate primarily focus on its reactivity with biological macromolecules. Preliminary studies suggest:
- Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
- Protein Binding: Investigations into how this compound binds to proteins could provide insights into its mechanism of action.
These studies are essential for understanding its potential therapeutic applications.
Several compounds share structural similarities with Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. Notable examples include:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylate | Indazole derivative | Antitumor activity |
| Ethyl 3-methyl-4,5,6,7-tetrahydroisoindole-1-carboxylate | Methyl-substituted isoindole | Enhanced bioactivity |
| Ethyl 4-methyl-2H-pyrrole-3-carboxylate | Pyrrole derivative | Neuroprotective effects |
Uniqueness
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate stands out due to its unique tetrahydroisoindole structure which allows for diverse functionalization possibilities. Its potential biological activities further enhance its appeal compared to other similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








